Vinyl Chloride

Description

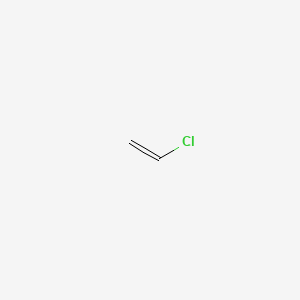

Structure

3D Structure

Properties

IUPAC Name |

chloroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl/c1-2-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHJMEDXRYGGRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl, Array | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | vinyl chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Vinyl_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26793-37-3, 25037-47-2, 9002-86-2 | |

| Record name | Ethene, chloro-, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26793-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethene, chloro-, homopolymer, syndiotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25037-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(vinyl chloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8021434 | |

| Record name | Vinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinyl chloride appears as a colorless gas with a sweet odor. Easily ignited. Shipped as a liquefied gas under own vapor pressure. Contact with the unconfined liquid may cause frostbite by evaporative cooling. Leaks may be liquid or vapor. Vapors are heavier than air. May asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Suspected carcinogen. Used to make plastics, adhesives, and other chemicals., Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals, Colorless gas or liquid (below 7 degrees F) with a pleasant odor at high concentrations; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas or liquid (below 7 °F) with a pleasant odor at high concentrations., Colorless gas or liquid (below 7 °F) with a pleasant odor at high concentrations. [Note: Shipped as a liquefied compressed gas.] | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethene, chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

7 °F at 760 mmHg (NTP, 1992), -13.8 °C, -13 °C, 7 °F | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-110 °F (NTP, 1992), -78 °C, Gas (-108.4 °F (-78 °C)) - open cup., -78 °C (-112 °F) - closed cup, -78 °C c.c., -110 °F, NA (Gas) | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slightly soluble (NTP, 1992), In water, 8.8X10+3 mg/L at 25 °C, In water, 2700 mg/L, Soluble in ethanol; very soluble in ethyl ether, Soluble in carbon tetrachloride and benzene, Soluble in hydrocarbons, oil, chlorinated solvents, and most common organic solvents., Solubility in water, g/l at 25 °C: 1.1 (poor), (77 °F): 0.1% | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Vinyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.969 at 8.6 °F (USCG, 1999) - Less dense than water; will float, 0.9106 g/cu cm at 20 °C, Density (vapour at 15 °C): 8 g/l, Relative density (water = 1): 0.9 (liquid), 0.969 at 8.6 °F, 2.21(relative gas density) | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.21 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 2.15 (Air = 1), Relative vapor density (air = 1): 2.2, 2.21 | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

3877.5 mmHg (USCG, 1999), 2980 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 334, 3.3 atm | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Commercial grade contains 1-2% impurities: water, non-volatile residues, acetaldehyde, hydrogen chloride, hydrogen peroxide, and methyl chloride., Specifications for a typical commercial product call for maxima in mg/kg by weight of the following impurities: unsaturated hydrocarbons - 10; acetaldehyde - 2; dichloro compounds - 16; water - 15 ; hydrogen chloride - 2; nonvolatiles - 200; iron - 0.4. Phenol at levels of 25-50 mg/kg by weight is used as a stabilizer to prevent polymerization., The impurities /of vinyl chloride are as follows:/ acetic aldehyde 5 ppm, butane 8 ppm, 1,3-butadiene 10 ppm, chlorophene 10 ppm, diacetylene 4 ppm, vinyl acetylene 10 ppm, propine 3 ppm, methylchloride 100 ppm. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas or liquid (below 77 degrees F) [Note: Shipped as a liquefied compressed gas] | |

CAS No. |

75-01-4 | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl chloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/vinyl-chloride-results-aegl-programs | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethene, chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD06X94M2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene, chloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KU92DDA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-245 °F (NTP, 1992), -153.84 °C, -154 °C, -256 °F | |

| Record name | VINYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1692 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/169 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0082 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | VINYL CHLORIDE (CHLOROETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/566 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Vinyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0658.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

"physicochemical properties of vinyl chloride monomer"

An In-depth Technical Guide on the Physicochemical Properties of Vinyl Chloride Monomer

Introduction

This compound monomer (VCM), a colorless gas at ambient temperature and pressure, is a crucial industrial chemical primarily used in the production of polythis compound (PVC).[1][2] Its high volatility and reactivity necessitate a thorough understanding of its physicochemical properties for safe handling, effective use in polymerization processes, and assessment of its environmental and health impacts. This technical guide provides a comprehensive overview of the core physicochemical properties of VCM, detailed experimental protocols for their determination, and insights into its metabolic pathway. The information is intended for researchers, scientists, and professionals in drug development and chemical safety.

Physicochemical Properties of this compound Monomer

The fundamental physicochemical properties of this compound monomer are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound Monomer

| Property | Value | References |

| Chemical Formula | C₂H₃Cl | [3] |

| Molecular Weight | 62.50 g/mol | [2][4] |

| CAS Number | 75-01-4 | [3] |

| Physical State | Gas at room temperature | [1][4] |

| Color | Colorless | [2][4] |

| Odor | Faintly sweet, ethereal | [2][4] |

| Odor Threshold | ~3,000 ppm in air | [5] |

| Boiling Point | -13.4 °C (7.9 °F) | [3][4] |

| Melting Point | -153.8 °C (-244.8 °F) | [4][6] |

| Density (liquid) | 0.9106 g/cm³ at 20 °C | [4] |

| Vapor Density | 2.16 - 2.21 (air = 1) | [2][4] |

Table 2: Thermodynamic and Solubility Properties of this compound Monomer

| Property | Value | References |

| Vapor Pressure | 2,530 mmHg at 20 °C | [4] |

| 2,600 mmHg at 25 °C | [4] | |

| Henry's Law Constant | 0.0278 (atm·m³)/mol at 24.8 °C | [4] |

| Water Solubility | 2,763 mg/L at 25 °C | [4] |

| 0.11 wt% at 20°C | [1] | |

| Solubility in Organic Solvents | Soluble in ethanol, ether, carbon tetrachloride, benzene, hydrocarbons, and oils.[3][4] | |

| Log Octanol-Water Partition Coefficient (Log Kow) | 1.38 - 1.46 | [4] |

Table 3: Safety and Flammability Properties of this compound Monomer

| Property | Value | References |

| Flash Point | -78 °C (-108 °F) (closed cup) | [4] |

| Autoignition Temperature | 472 °C (882 °F) | [4] |

| Flammability Limits in Air | 3.6 - 33% by volume | [4] |

| Carcinogenicity | Known human carcinogen | [7] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound monomer are provided below. Given that VCM is a gas at standard conditions, these protocols are adapted for a volatile, liquefiable gas.

Determination of Boiling Point by Simple Distillation

This method is adapted for a substance that is a gas at room temperature and must be handled as a condensed liquid.

-

Apparatus:

-

Simple distillation apparatus (distilling flask, condenser, receiving flask)

-

Low-temperature thermometer

-

Heating mantle

-

Cooling bath (e.g., dry ice/acetone slurry)

-

Source of compressed liquid this compound

-

Flow meter and control valve

-

-

Procedure:

-

Assemble the distillation apparatus in a well-ventilated fume hood.

-

Place the receiving flask in a cooling bath to ensure the distillate remains condensed.

-

Carefully condense a small amount (e.g., 5-10 mL) of liquid this compound into the distilling flask from the compressed gas cylinder. This must be done at low temperature to avoid rapid boiling.

-

Add a few boiling chips to the distilling flask to ensure smooth boiling.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask.

-

Gently heat the distilling flask using the heating mantle.

-

Record the temperature when the vapor temperature stabilizes as the liquid is actively boiling and condensing in the receiving flask. This stable temperature is the boiling point.[1]

-

Record the ambient atmospheric pressure.

-

Determination of Vapor Pressure by the Static Method

This method measures the pressure of the vapor in equilibrium with its liquid phase at a specific temperature.

-

Apparatus:

-

Isoteniscope or a similar static vapor pressure apparatus

-

Thermostatically controlled water or oil bath

-

Pressure measuring device (manometer)

-

Vacuum pump

-

Sample of pure liquid this compound

-

-

Procedure:

-

Introduce a small amount of liquid VCM into the sample bulb of the isoteniscope, which has been pre-cooled.

-

Freeze the sample with liquid nitrogen and evacuate the apparatus to remove any dissolved gases.

-

Seal the apparatus and allow the sample to thaw. Repeat the freeze-pump-thaw cycle several times to ensure all non-condensable gases are removed.

-

Place the sample bulb in the thermostatic bath and allow it to reach thermal equilibrium at the desired temperature.

-

The vapor pressure of the VCM will depress the level of the mercury in the manometer. Adjust the external pressure until the levels are equal.

-

The external pressure at this point is equal to the vapor pressure of the sample at that temperature.

-

Repeat the measurement at various temperatures to obtain a vapor pressure curve.

-

Determination of Aqueous Solubility by the Shake-Flask Method

This protocol is adapted for a volatile substance and requires careful handling to prevent loss of the analyte.

-

Apparatus:

-

Gas-tight glass syringes or vials with PTFE-lined septa

-

Constant temperature shaker bath

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Pure this compound gas

-

Degassed, deionized water

-

-

Procedure:

-

Add a known volume of deionized water to a series of gas-tight vials.

-

Inject a known, excess amount of liquid or gaseous this compound into the vials. The presence of a headspace with undissolved VCM is necessary to ensure saturation.

-

Seal the vials immediately.

-

Place the vials in a constant temperature shaker bath and agitate them for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed for a period to allow for phase separation (if any liquid VCM was added).

-

Carefully withdraw an aliquot of the aqueous phase using a gas-tight syringe.

-

Analyze the concentration of this compound in the aqueous sample using a pre-calibrated GC-FID system.

-

The measured concentration represents the aqueous solubility at that temperature.

-

Determination of Octanol-Water Partition Coefficient (Log Kow) by the Slow-Stirring Method

This method is preferred for volatile compounds as it minimizes the formation of emulsions.

-

Apparatus:

-

Jacketed glass vessel with a stopcock at the bottom

-

PTFE-coated magnetic stir bar

-

Constant temperature circulating bath

-

Gas chromatograph (GC)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

This compound

-

-

Procedure:

-

Add known volumes of water-saturated n-octanol and octanol-saturated water to the vessel.

-

Introduce a known amount of this compound into the system. This can be done by dissolving it in the octanol (B41247) phase first.

-

Stir the mixture slowly using the magnetic stir bar. The stirring speed should be sufficient to mix the phases but not so fast as to create an emulsion.

-

Maintain a constant temperature using the circulating bath.

-

Allow the system to equilibrate over an extended period (can be several days for hydrophobic compounds).

-

Periodically, stop stirring, allow the phases to separate, and take samples from both the aqueous and octanol phases.

-

Analyze the concentration of this compound in each phase using a suitable analytical method like GC.

-

Equilibrium is reached when the concentrations in both phases remain constant over time.

-

The Kow is calculated as the ratio of the equilibrium concentration in the octanol phase to the equilibrium concentration in the aqueous phase.[8]

-

Analysis of this compound in Air: NIOSH Method 1007

This method is used for the determination of this compound in workplace air.[9]

-

Sampling:

-

A personal sampling pump is calibrated to a flow rate of 0.05 L/min.

-

Two solid sorbent tubes (coconut shell charcoal, 150 mg each) are connected in series.[3][10]

-

The ends of the tubes are broken, and they are attached to the sampling pump.

-

Air is drawn through the tubes for a specified time (15 to 100 minutes) for a total sample volume of 0.7 to 5 L.[3]

-

After sampling, the tubes are separated, capped, and sent to the laboratory for analysis.

-

-

Sample Preparation and Analysis:

-

The charcoal from the front and back sections of each tube is transferred to separate vials.

-

1.0 mL of carbon disulfide is added to each vial for desorption.[9]

-

The vials are allowed to stand for 30 minutes with occasional agitation.[9]

-

A 5 µL aliquot of the desorbed sample is injected into a gas chromatograph equipped with a flame ionization detector (GC-FID).

-

The GC is operated under specific conditions (e.g., column type, temperatures, gas flows) as detailed in the method.[3]

-

The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentration.[9]

-

Visualizations

Metabolic Activation of this compound

The primary route of this compound metabolism occurs in the liver via cytochrome P450 enzymes.[11] It is metabolized to the highly reactive epoxide, chloroethylene oxide, which can then rearrange to form chloroacetaldehyde.[11][12] These reactive metabolites are detoxified through conjugation with glutathione.[11]

Caption: Metabolic pathway of this compound in the liver.

Experimental Workflow for VCM Air Analysis

The general workflow for analyzing this compound in air samples involves several key stages, from sample collection to final data reporting, as outlined in standard methods like NIOSH 1007.

Caption: General workflow for this compound air sample analysis.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. osha.gov [osha.gov]

- 3. Page:NIOSH Manual of Analytical Methods - 1007.pdf/1 - Wikisource, the free online library [en.wikisource.org]

- 4. srd.nist.gov [srd.nist.gov]

- 5. Using the Vapor Pressure of Pure Volatile Organic Compounds to Predict the Enthalpy of Vaporization and Computing the Entropy of Vaporization [scirp.org]

- 6. books.rsc.org [books.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. p2infohouse.org [p2infohouse.org]

- 9. cdc.gov [cdc.gov]

- 10. Page:NIOSH Manual of Analytical Methods - 1007.pdf/2 - Wikisource, the free online library [en.wikisource.org]

- 11. vernier.com [vernier.com]

- 12. phillysim.org [phillysim.org]

In-Depth Technical Guide: Vinyl Chloride Metabolism and Detoxification in Vivo

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vinyl chloride (VC), a known human carcinogen, undergoes a complex series of metabolic activation and detoxification processes in vivo, primarily in the liver. This guide provides a detailed technical overview of these pathways, focusing on the enzymatic reactions, kinetic parameters, and analytical methodologies used to study them. The biotransformation of VC is initiated by cytochrome P450 2E1 (CYP2E1), leading to the formation of highly reactive electrophilic intermediates, chloroethylene oxide (CEO) and chloroacetaldehyde (B151913) (CAA). These metabolites are responsible for the toxic and carcinogenic effects of VC, primarily through the formation of DNA adducts. Detoxification is predominantly mediated by conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs), followed by further processing and urinary excretion of mercapturic acid derivatives. Understanding these metabolic pathways is crucial for assessing the risk of VC exposure and for the development of potential therapeutic interventions.

This compound Metabolism: Bioactivation

The initial and rate-limiting step in this compound metabolism is its oxidation by the mixed-function oxidase system, with CYP2E1 being the principal enzyme involved.[1][2][3] This enzymatic reaction converts the relatively inert VC molecule into the highly reactive epoxide, chloroethylene oxide (CEO).

1.1. Cytochrome P450-Mediated Oxidation

The epoxidation of this compound to CEO is a critical bioactivation step.[4][5] CEO is an unstable intermediate that can spontaneously rearrange to form 2-chloroacetaldehyde (CAA), another reactive metabolite.[3][4][5] Both CEO and CAA are electrophilic compounds capable of binding to cellular macromolecules, including DNA, RNA, and proteins, leading to cellular damage and initiating carcinogenic processes.[6][7]

Enzyme Kinetics

The metabolism of this compound by CYP2E1 follows Michaelis-Menten kinetics.[1][2] In vitro studies using rat liver microsomes have provided quantitative data on this process. At high concentrations, the metabolic pathway can become saturated.[8][9]

Table 1: Kinetic Parameters for this compound Metabolism by Rat Liver Microsomes

| Parameter | Value | Species/System | Reference |

| Vmax | 4674 ± 46 pmol/mg protein/min | Sprague-Dawley Rat Liver Microsomes | [2] |

| Km | 7.42 ± 0.37 µM | Sprague-Dawley Rat Liver Microsomes | [2] |

Detoxification Pathways

The primary mechanism for the detoxification of the reactive metabolites of this compound is through conjugation with glutathione (GSH).[8][10] This is followed by further enzymatic modifications and eventual excretion in the urine.

2.1. Glutathione Conjugation

Glutathione S-transferases (GSTs) catalyze the conjugation of CEO and CAA with GSH.[3] This reaction neutralizes their electrophilic nature, preventing them from reacting with critical cellular components. The resulting glutathione conjugates are the initial products in the mercapturic acid pathway.

2.2. Aldehyde Dehydrogenase

Chloroacetaldehyde can also be oxidized to chloroacetic acid by aldehyde dehydrogenase (ALDH).[11] While this is another potential detoxification route, the primary pathway for CAA detoxification is believed to be GSH conjugation.

2.3. Mercapturic Acid Synthesis and Excretion

The glutathione conjugates of CEO and CAA undergo a series of enzymatic cleavages to form cysteine conjugates, which are then N-acetylated to form mercapturic acids. The two major urinary metabolites of this compound are thiodiglycolic acid (TdGA) and N-acetyl-S-(2-hydroxyethyl)cysteine (NAHEC).[1][8] The excretion of these metabolites is a key indicator of this compound exposure.

Table 2: Urinary Excretion of this compound Metabolites in Rats Following a Single Oral Dose

| Dose (mg/kg bw) | % Excreted as Unchanged VC (72h) | % Excreted in Urine (72h) | % Excreted as CO2 (72h) | Reference |

| 0.05 | 1.4% | 68.3% | 9.0% | [1] |

| 1.0 | 2.1% | 59.3% | 13.3% | [1] |

| 20.0 | 41.4% | 22.6% | 4.8% | [1] |

| 100.0 | 66.6% | 10.8% | 2.5% | [1] |

Signaling Pathways in this compound Toxicity

The reactive metabolites of this compound, CEO and CAA, can induce cellular stress and activate various signaling pathways, contributing to the overall toxicity and carcinogenicity.

3.1. Oxidative Stress

Exposure to this compound and its metabolites has been shown to induce oxidative stress, characterized by the depletion of cellular antioxidants like glutathione and the generation of reactive oxygen species (ROS).

3.2. MAP Kinase Pathway

Studies have indicated that acetaldehyde, a structural analog of chloroacetaldehyde, can activate the mitogen-activated protein kinase (MAPK) signaling pathways, including JNK and p38.[12] These pathways are involved in cellular responses to stress, inflammation, and apoptosis. It is plausible that CAA similarly affects these pathways.

Caption: Metabolic pathway of this compound in vivo.

Experimental Protocols

4.1. In Vitro Metabolism Assay for CYP2E1 Activity

This protocol describes a general method for assessing the metabolism of this compound by CYP2E1 in rat liver microsomes.

Materials:

-

Rat liver microsomes

-

This compound gas

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Gas-tight vials

-

Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Prepare a reaction mixture containing rat liver microsomes and the NADPH regenerating system in phosphate buffer in a gas-tight vial.

-

Seal the vial and introduce a known concentration of this compound gas into the headspace.

-

Incubate the reaction mixture at 37°C with shaking for a specified time.

-

Terminate the reaction by adding a quenching agent (e.g., strong acid or organic solvent).

-

Analyze the headspace for the remaining this compound concentration using GC-MS to determine the rate of metabolism.

-

For kinetic analysis, repeat the assay with varying concentrations of this compound.

4.2. Quantification of Urinary Thiodiglycolic Acid (TdGA) by GC-MS

This protocol outlines a general procedure for the analysis of TdGA in urine samples.

Materials:

-

Urine sample

-

Internal standard (e.g., deuterated TdGA)

-

Derivatization agent (e.g., a silylating agent)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

GC-MS system with a suitable capillary column

Procedure:

-

Acidify a known volume of urine and add the internal standard.

-

Extract the TdGA from the urine using an organic solvent.

-

Evaporate the organic solvent to dryness.

-

Reconstitute the residue in a suitable solvent and add the derivatization agent to convert TdGA into a volatile derivative.

-

Analyze the derivatized sample by GC-MS.

-

Quantify the TdGA concentration by comparing the peak area of the analyte to that of the internal standard.

Caption: General workflow for urinary metabolite analysis.

Conclusion

The in vivo metabolism and detoxification of this compound are complex processes with significant implications for human health. The bioactivation of VC by CYP2E1 to form reactive intermediates is a key event in its toxicity and carcinogenicity. The primary detoxification pathway involves conjugation with glutathione, leading to the formation of urinary metabolites that can serve as biomarkers of exposure. Further research is needed to fully elucidate the kinetic parameters of the detoxification enzymes and the specific signaling pathways initiated by VC metabolites. A deeper understanding of these processes will aid in the development of more accurate risk assessment models and potential strategies to mitigate the adverse health effects of this compound exposure.

References

- 1. Page 9: Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – this compound - Canada.ca [canada.ca]

- 2. Metabolic activation of this compound by rat liver microsomes: low-dose kinetics and involvement of cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Reactome | this compound is oxidized to 2-Chloroethylene oxide [reactome.org]

- 5. Reactome | this compound is oxidized to 2-Chloroethylene oxide [reactome.org]

- 6. The effect of this compound monomer, chloroethylene oxide and chloracetaldehyde on DNA synthesis in regenerating rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. This compound-a classical industrial toxicant of new interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Effect of the CYP2E1 genotype on this compound monomer-induced liver fibrosis among polythis compound workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acetaldehyde alters MAP kinase signalling and epigenetic histone modifications in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

"environmental fate and transport of vinyl chloride"

An In-depth Technical Guide on the Environmental Fate and Transport of Vinyl Chloride

Introduction

This compound, a colorless gas with a mild, sweet odor, is a significant industrial chemical primarily used in the production of polythis compound (PVC).[1][2][3] PVC is a versatile plastic utilized in a vast array of products, including pipes, wire coatings, and packaging materials.[1][4][5] Beyond its direct industrial use, this compound is also a notable environmental contaminant. It can be released into the environment from manufacturing facilities or, more commonly, formed as a microbial breakdown product of other chlorinated solvents like tetrachloroethylene (B127269) (PCE) and trichloroethylene (B50587) (TCE) at contaminated sites.[4][6][7] Its physical and chemical properties, particularly its high volatility and mobility, govern its distribution and persistence in the environment. This guide provides a detailed overview of the environmental fate and transport of this compound, intended for researchers and environmental scientists.

Physical and Chemical Properties

The environmental behavior of this compound is dictated by its distinct physical and chemical properties. It is a gas at ambient temperature and pressure but is typically stored and transported as a liquefied compressed gas.[1][4] Its high vapor pressure and Henry's Law constant indicate a strong tendency to partition from water to air. Conversely, its low octanol-water partition coefficient (Kow) and soil adsorption coefficient (Koc) suggest limited sorption to organic matter and high mobility in soil and groundwater.[6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₂H₃Cl | [1] |

| Molecular Weight | 62.5 g/mol | [1][8] |

| Physical State | Colorless gas at 20°C | [4][8] |

| Boiling Point | -13.4°C (7.9°F) | [1][8] |

| Melting Point | -153.8°C (-244.8°F) | [1][8] |

| Vapor Pressure | 2,530 - 2,660 mmHg at 20-25°C | [1][8] |

| Water Solubility | 1,100 - 8,800 mg/L at 25°C | [8] |

| Henry's Law Constant (Dimensionless) | ~1.6 at 25°C | [9] |

| Henry's Law Constant (atm·m³/mol) | 0.0278 at 24.8°C | [8] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 1.36 - 1.58 | [8][10][11] |

| Soil Organic Carbon-Water Partition Coefficient (Log Koc) | 2.32 - 2.95 (Koc values from 210 to 890) | [6][9][12] |

| Vapor Density (air = 1) | 2.15 - 2.2 | [1] |

Environmental Fate and Transport

Once released, this compound partitions among air, water, and soil compartments, undergoing various transport and degradation processes.

Transport and Partitioning

-

Atmosphere: Due to its high volatility, the primary environmental sink for this compound is the atmosphere.[13] When released to soil or surface water, it rapidly evaporates.[5][6][13] In the air, this compound is degraded through reactions with photochemically generated hydroxyl radicals and ozone. This process is relatively fast, with an atmospheric half-life estimated to be a few days.[6][13]

-

Water: In surface water, volatilization is the most significant removal process, with reported half-lives ranging from approximately 1 to 40 hours. This compound exhibits low to moderate solubility in water and does not strongly adsorb to sediments.[4] In groundwater, where volatilization is limited, it can be more persistent.[7] Its high mobility means it can readily travel with groundwater flow, potentially creating large contaminant plumes.[4][14]

-

Soil: When released to soil, the majority of this compound will volatilize into the atmosphere.[4][6] It has a low tendency to adsorb to soil particles, as indicated by its low Koc value, making it highly mobile.[6][15] This high mobility creates a significant potential for this compound to leach from contaminated soil into underlying groundwater.[6][12][14]

Environmental Degradation

Degradation of this compound occurs through both abiotic and biotic pathways.

-

Abiotic Degradation: The primary abiotic degradation process is photo-oxidation in the atmosphere, which breaks down this compound into compounds like formaldehyde, hydrochloric acid, and carbon monoxide.[13] Hydrolysis in water and soil is a very slow process and is generally not considered a significant degradation pathway compared to volatilization and biodegradation.[6]

-

Biotic Degradation: Biodegradation is a critical process for the natural attenuation of this compound in the subsurface. It can occur under both anaerobic and aerobic conditions.

-

Anaerobic Biodegradation: this compound is often formed as an intermediate product during the anaerobic reductive dechlorination of more highly chlorinated solvents like PCE and TCE.[16][17] Under the right conditions, anaerobic microorganisms can further dechlorinate this compound to non-toxic ethene.[16][17] However, this final step can be slow, sometimes leading to the accumulation of this compound in groundwater.[7]

-

Aerobic Biodegradation: In the presence of oxygen, even at low levels, this compound can be readily degraded by microorganisms.[16][18] This process is often cometabolic, where the microbes degrading the this compound use another compound as their primary energy source.[19] Aerobic biodegradation is generally much faster than anaerobic degradation and can be a highly effective removal mechanism at the fringes of anaerobic plumes where oxygen is present.[16][18]

-

Experimental Protocols

Analysis of this compound in Environmental Samples

Accurate quantification of this compound is essential for assessing its environmental fate. Gas chromatography (GC) is the standard analytical technique.

-

Principle: Due to its volatility, this compound is typically analyzed using headspace or purge-and-trap sample introduction methods coupled with GC. The separated compound is then detected using a flame ionization detector (FID), electron capture detector (ECD), or a mass spectrometer (MS) for confirmation.[20]

-

Methodology for Water Samples (Purge-and-Trap GC/MS):

-

Sample Collection: Collect water samples in 40-mL glass vials with zero headspace to prevent volatilization.[21] Samples should be preserved with a dechlorinating agent if residual chlorine is present and kept refrigerated (e.g., 4°C) until analysis.[21]

-

Purging: An inert gas (e.g., helium) is bubbled through a measured volume of the water sample. Volatile compounds, including this compound, are partitioned from the water into the gas phase.

-

Trapping: The gas stream is passed through a sorbent trap (e.g., Tenax-GC), which captures the volatile organic compounds.

-

Desorption and Analysis: The trap is rapidly heated, and the desorbed compounds are backflushed with inert gas into the GC column. The GC separates the compounds, which are then identified and quantified by the MS.

-

-

Methodology for Air Samples:

-

Sample Collection: Air samples can be collected in summa canisters or on sorbent tubes.

-

Analysis: For canisters, a sample volume is withdrawn and injected into the GC system. For sorbent tubes, thermal desorption is used to introduce the sample into the GC.

-

-

Methodology for Soil Samples:

-

Sample Collection: Soil samples are collected in vials, often with a preservative like methanol (B129727), to extract the volatile compounds.

-

Analysis: A portion of the methanol extract or a soil-water slurry is analyzed using the purge-and-trap or headspace method described for water samples.

-

Protocol for Biodegradation Microcosm Studies

Microcosm studies are used to assess the potential for this compound biodegradation at a specific site.

-

Objective: To determine the rate of this compound degradation in site-specific soil and groundwater under controlled laboratory conditions.

-

Methodology:

-

Material Collection: Collect representative groundwater and soil/sediment from the contaminated site, ensuring minimal disturbance and preservation of the native microbial community.

-

Microcosm Setup: In an anaerobic chamber (for anaerobic studies) or on a lab bench (for aerobic studies), dispense known amounts of site soil/sediment and groundwater into replicate serum bottles.

-

Treatments: Include several treatment groups:

-

Live Treatment: Site soil and groundwater.

-

Killed Control: Sterilized (e.g., autoclaved or poisoned) site soil and groundwater to account for abiotic losses.

-

Nutrient Amendments (Optional): Test the effect of adding electron donors (for anaerobic studies) or acceptors (e.g., oxygen for aerobic studies).

-

-

Spiking: Seal the bottles with Teflon-lined septa and crimp caps. Spike each bottle with a known amount of this compound to achieve the desired initial concentration.

-

Incubation: Incubate the microcosms in the dark at a temperature representative of the in-situ groundwater conditions.

-

Monitoring: Periodically, sacrifice replicate bottles from each treatment group. Analyze the headspace or aqueous phase for the concentration of this compound and its potential degradation products (e.g., ethene).

-

Data Analysis: Plot the concentration of this compound over time for each treatment. A significantly faster decline in concentration in the live treatments compared to the killed controls indicates biodegradation. Calculate the biodegradation rate constant from the concentration data.

-

References

- 1. westlake.com [westlake.com]

- 2. What is this compound? Safety, Properties, and Uses in PVC [eureka.patsnap.com]

- 3. This compound | H2C=CHCl | CID 6338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 5. How this compound Can Negatively Impact the Environment | Discover Magazine [discovermagazine.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Page 5: Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – this compound - Canada.ca [canada.ca]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. newprairiepress.org [newprairiepress.org]

- 10. epa.gov [epa.gov]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]